Bactobolin (hydrochloride)

Description

Historical Context of Discovery and Isolation

The discovery of bactobolin (B605904) dates back to 1979 when it was first isolated from the fermentation broth of a bacterial strain identified as Pseudomonas BMG 13-A7. nih.govwindows.netnpatlas.org A team of researchers, including S. Kondo, successfully identified this novel compound and characterized its structure using techniques such as mass spectrometry and nuclear magnetic resonance (NMR). nih.gov Their initial findings revealed that bactobolin exhibited activity against a range of both Gram-positive and Gram-negative bacteria. nih.gov

Subsequent research in 2010 reported the production of bactobolin from Burkholderia thailandensis, which led to a renewed interest and a decade-long collaborative effort to explore its chemistry and biology more deeply. researchgate.netacs.orgnih.govprinceton.edu This collaboration resulted in the discovery of new bactobolin analogues, the identification of its biosynthetic gene cluster, and a greater understanding of its mechanism of action. researchgate.netacs.orgnih.gov

Natural Sources and Producing Organisms

Bactobolin is a secondary metabolite primarily produced by certain species of bacteria. The organisms known to produce bactobolin and its related compounds are detailed in the table below.

| Producing Organism | Compound(s) |

| Pseudomonas sp. BMG13-A7 | Bactobolin mdpi.comtandfonline.com |

| Burkholderia thailandensis | Bactobolin, Bactobolins A-H mdpi.comevitachem.comforagerone.com |

| Burkholderia pseudomallei | Bactobolin researchgate.netforagerone.com |

| Streptomyces griseoviridis var. atrofaciens | Actinobolin (B13748429) (structurally similar) tandfonline.com |

The biosynthesis of bactobolin in Burkholderia thailandensis is orchestrated by a specific gene cluster known as the "bta" cluster. evitachem.com This cluster contains the necessary genes for the complex biochemical pathways that assemble the bactobolin molecule from simpler precursors within the bacterium. evitachem.com It is classified as a hybrid polyketide-nonribosomal peptide, reflecting its mixed biosynthetic origin. researchgate.net

Significance within Natural Product Research

Bactobolin holds considerable significance in the field of natural product research due to several key factors:

Unique Mechanism of Action: Bactobolin inhibits protein synthesis by binding to the ribosome. mdpi.comevitachem.com Crystal structure analyses have revealed that it binds to a novel site on the 50S ribosomal subunit, distinct from the binding sites of many other known ribosome-inhibiting antibiotics. nih.govnih.govresearchgate.netrcsb.org This unique binding site means that bactobolin may be effective against bacteria that have developed resistance to other ribosomal antibiotics. nih.govforagerone.communi.cz

Potent Biological Activity: Research has demonstrated that bactobolin possesses potent antibacterial activity against a broad spectrum of bacteria, including both Gram-positive and Gram-negative species. nih.govmedchemexpress.com Furthermore, it has shown cytotoxic activity against various cancer cell lines in laboratory studies. evitachem.comjst.go.jp

Complex and Challenging Structure: The intricate molecular architecture of bactobolin, which includes multiple stereocenters, has made it an attractive target for total synthesis by organic chemists. nih.govmuni.cz The development of synthetic routes to bactobolin and its analogues allows for further investigation of its structure-activity relationships and the potential to create derivatives with improved properties. tandfonline.comchemrxiv.org

A Model for Drug Discovery: As a natural product with a distinct biological target, bactobolin serves as a valuable lead compound and a tool for chemical biology research. muni.cz It provides a foundation for the development of new antibiotics and for exploring the fundamental processes of protein synthesis. evitachem.communi.cz

The ongoing study of bactobolin and its derivatives continues to contribute to the broader understanding of microbial secondary metabolism and provides a platform for the discovery of new therapeutic agents. acs.orgmuni.cz

Properties

CAS No. |

73543-68-7 |

|---|---|

Molecular Formula |

C14H21Cl3N2O6 |

Molecular Weight |

419.7 g/mol |

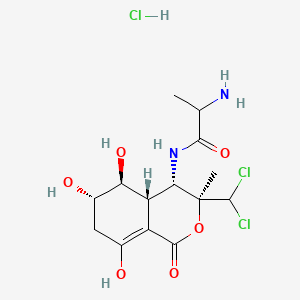

IUPAC Name |

(2S)-N-[(3S,4R,4aR,5R,6R)-3-(dichloromethyl)-5,6,8-trihydroxy-3-methyl-1-oxo-4a,5,6,7-tetrahydro-4H-isochromen-4-yl]-2-aminopropanamide;hydrochloride |

InChI |

InChI=1S/C14H20Cl2N2O6.ClH/c1-4(17)11(22)18-10-8-7(5(19)3-6(20)9(8)21)12(23)24-14(10,2)13(15)16;/h4,6,8-10,13,19-21H,3,17H2,1-2H3,(H,18,22);1H/t4-,6+,8-,9-,10+,14-;/m0./s1 |

InChI Key |

AKPKWIDQDYLTIW-IQGHTCFGSA-N |

Isomeric SMILES |

CC(C(=O)N[C@H]1[C@H]2[C@@H]([C@H](CC(=C2C(=O)O[C@]1(C)C(Cl)Cl)O)O)O)N.Cl |

Canonical SMILES |

CC(C(=O)NC1C2C(C(CC(=C2C(=O)OC1(C)C(Cl)Cl)O)O)O)N.Cl |

Origin of Product |

United States |

Biological Activities and Scope of Action

Antibacterial Spectrum and Efficacy

Bactobolin (B605904) demonstrates a broad-spectrum of antibacterial activity, proving effective against both Gram-positive and Gram-negative bacteria. researchgate.netmedchemexpress.commedchemexpress.com Its efficacy is highlighted by its activity against strains that have developed resistance to other antibiotics. smolecule.com

Research has consistently shown Bactobolin's potent inhibitory action against a variety of Gram-positive bacteria. muni.czmedchemexpress.commedchemexpress.com Studies have reported its effectiveness against species such as Staphylococcus aureus, including methicillin-resistant strains (MRSA), Staphylococcus epidermidis, Streptococcus faecalis, Bacillus anthracis, and Bacillus subtilis. caymanchem.comnih.gov The minimum inhibitory concentrations (MICs) for these bacteria typically range from 0.1 to 12.5 µg/ml. caymanchem.com A derivative, 6-deoxybactobolin (B586232), also showed moderate activity against Gram-positive bacteria, including MRSA. nih.gov

Bactobolin hydrochloride is also effective against a range of Gram-negative bacteria. muni.czmedchemexpress.commedchemexpress.com Its spectrum of activity includes pathogens like Escherichia coli, Salmonella typhi, and Shigella dysenteriae. caymanchem.commedchemexpress.com The MIC values against these Gram-negative organisms fall within the same general range as for Gram-positive strains, demonstrating its broad applicability as an antibacterial agent. medchemexpress.com The derivative 6-deoxybactobolin has also demonstrated moderate activity against Gram-negative bacteria. nih.gov

Table 1: Antibacterial Spectrum of Bactobolin

| Bacterial Strain | Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Gram-Positive | 0.1 - 12.5 caymanchem.com |

| Staphylococcus epidermidis | Gram-Positive | 0.1 - 12.5 caymanchem.com |

| Streptococcus faecalis | Gram-Positive | 0.1 - 12.5 caymanchem.com |

| Bacillus anthracis | Gram-Positive | 0.1 - 12.5 caymanchem.com |

| Bacillus subtilis | Gram-Positive | 0.3 - 6.25 medchemexpress.com |

| Escherichia coli | Gram-Negative | 0.3 - 6.25 medchemexpress.com |

| Salmonella typhi | Gram-Negative | 0.1 - 12.5 caymanchem.com |

| Shigella dysenteriae | Gram-Negative | 0.1 - 12.5 caymanchem.com |

| Salmonella | Gram-Negative | 0.3 - 6.25 medchemexpress.com |

| Shigella | Gram-Negative | 0.3 - 6.25 medchemexpress.com |

Activity Against Gram-Positive Bacterial Strains

Antitumor Activity in Preclinical Models

In addition to its antibacterial properties, Bactobolin has demonstrated significant antitumor efficacy in preclinical studies. axonmedchem.communi.czmedchemexpress.comsmolecule.com It has shown activity against various cancer cell lines in vitro. evitachem.com Notably, it has been effective against leukemia, with research showing it prolonged the survival period of mice with L-1210 leukemia. jst.go.jpsemanticscholar.org The compound has also been identified as a potential anticancer agent in studies on cervical and liver cancer cell lines. semanticscholar.org

Considerations for Biological Selectivity

A critical aspect of Bactobolin's biological profile is its selectivity. The compound exerts its effects by binding to a unique site on the 70S ribosome, which is distinct from the binding sites of other known antibiotics. evitachem.com This unique binding site could potentially circumvent some existing antibiotic resistance mechanisms. evitachem.com However, Bactobolin also inhibits eukaryotic ribosomes, which contributes to its cytotoxicity and has so far precluded its clinical use. muni.cznih.gov This lack of selectivity between bacterial and eukaryotic ribosomes presents a hurdle for its development as a clinically viable antibiotic. muni.cz

Molecular Mechanism of Action

Inhibition of Ribosomal Protein Synthesis

Bactobolin (B605904) hydrochloride is a powerful inhibitor of ribosomal protein synthesis in bacteria. nih.govevitachem.com It effectively halts the translation process, the fundamental cellular mechanism for creating proteins. researchgate.netresearchgate.net This inhibition is the primary basis for its broad-spectrum antibacterial activity against a range of bacteria including Escherichia coli, Salmonella, Shigella, Staphylococcus, and Bacillus subtilis. medchemexpress.comcaymanchem.com The location of mutations conferring resistance to bactobolin suggests that it may specifically interfere with the peptidyl transfer step during protein synthesis. ku.edu

Identification of Ribosomal Targets

The antibacterial action of bactobolin hydrochloride is achieved through its precise interaction with specific components of the bacterial ribosome.

Binding to the 50S Ribosomal Subunit

Bactobolin hydrochloride specifically binds to the 50S subunit of the bacterial 70S ribosome. nih.govresearchgate.netku.edu The 50S subunit is the larger of the two ribosomal subunits and contains the peptidyl transferase center (PTC), the site where peptide bonds are formed. nih.gov

Specific Interaction with the L2 Ribosomal Protein

The primary target of bactobolin on the 50S subunit has been identified as the L2 ribosomal protein (encoded by the rplB gene). nih.govresearchgate.netku.edunih.gov This interaction is considered a novel antibiotic target site. nih.govnih.govamuntslab.org The L2 protein is a highly conserved and essential component of the ribosome, playing a crucial role in the association of the 30S and 50S subunits and contributing to the activity of the PTC. nih.govku.edu Mutations in the rplB gene have been shown to confer resistance to bactobolin, further solidifying the L2 protein as its direct or proximal target. nih.govnih.govamuntslab.org

Displacement of P-site tRNA

Upon binding, bactobolin A causes a significant conformational change by displacing the transfer RNA (tRNA) molecule located at the peptidyl (P) site of the ribosome. researchgate.netnih.govrcsb.orgpdbj.org Specifically, the CCA-end of the P-site tRNA is shifted. researchgate.netnih.gov This displacement is a critical event in its inhibitory mechanism. researchgate.netnih.gov The binding of bactobolin would sterically clash with a canonically positioned P-site tRNA, necessitating this displacement for the antibiotic to be accommodated. nih.gov This shift is significant, with the A76 residue of the P-tRNA moving approximately 3.6 Å towards the A-site. amuntslab.orgnih.gov This action is thought to inhibit translation termination by preventing the access of release factors to the A-site. researchgate.netnih.gov

Distinct Ribosome Binding Site Compared to Other Antibiotics

Bactobolin binds to a novel and previously unseen site on the ribosome, distinct from the binding sites of other known classes of antibiotics. evitachem.comresearchgate.netresearchgate.netnih.gov This unique binding location means that mutants resistant to bactobolin often remain susceptible to other ribosome inhibitors. researchgate.netamuntslab.orgnih.gov While its binding site is different, the resulting distortion of the P-site tRNA is similar to the effect of the antibiotic blasticidin S, suggesting a comparable mechanism of inhibiting translation termination. researchgate.netnih.govpdbj.org However, the binding site of bactobolin does overlap with that of blasticidin S. researchgate.net

Structural Basis of Ribosome-Bactobolin Complex Interactions

The high-resolution crystal structure of bactobolin A bound to the Thermus thermophilus 70S ribosome-tRNA complex has provided detailed insights into its interactions. researchgate.netnih.govrcsb.orgpdbj.org

Bactobolin's binding is primarily coordinated by helix 73 of the 23S rRNA and involves a magnesium ion (Mg²⁺). amuntslab.orgnih.gov This ion facilitates interactions with nucleotide A2613 through the carbonyl oxygen of the lactone and the hydroxyl of the enol in bactobolin's structure. amuntslab.orgnih.gov

The following table summarizes the key molecular interactions between bactobolin and the ribosome:

| Bactobolin Moiety | Interacting Ribosomal Component | Type of Interaction |

| Carbonyl oxygen of the lactone ring | A2613 (23S rRNA) via Mg²⁺ | Coordination |

| Hydroxyl of the enol | A2613 (23S rRNA) via Mg²⁺ | Coordination |

| Additional enol hydroxyl | C2085 (23S rRNA) | Hydrogen bond |

| Chlorides of the lactone ring | U2449, A2611, C2612 (23S rRNA) | Coordination |

| Amine terminus of hydroxy-valine | A2450 (23S rRNA) | Stabilization |

Data sourced from Amunts et al. (2015). amuntslab.orgnih.gov

This network of interactions firmly holds bactobolin in an orientation that leads to direct contact with the CCA end of the P-site tRNA. amuntslab.orgnih.gov Furthermore, the structure rationalizes why mutations in the L2 protein, specifically at residue E236 (in Bacillus subtilis), confer resistance. This residue stabilizes A2450, which is directly involved in coordinating bactobolin. A mutation at this site would likely disrupt the binding pocket for the antibiotic. nih.gov

X-ray Crystallography Studies

To elucidate the molecular basis of its action, the crystal structure of bactobolin A bound to the Thermus thermophilus 70S ribosome in the presence of mRNA and tRNA has been determined at a resolution of 3.4 Å. nih.gov This crystallographic analysis revealed that bactobolin A binds to a previously unidentified site within the 50S ribosomal subunit. nih.govresearchgate.net This binding location is distinct from that of other known ribosome-inhibiting antibiotics, which helps to explain why bactobolin-resistant mutants often remain susceptible to other classes of ribosome inhibitors. nih.govresearchgate.net

The crystallographic data show that bactobolin's binding site is located in a position that sterically interferes with the canonical placement of the P-site tRNA. nih.gov Upon binding, bactobolin A causes a significant displacement of the CCA-end of the P-site tRNA. nih.govresearchgate.net Specifically, the A76 residue of the P-site tRNA is shifted by approximately 3.6 Å towards the A-site. nih.gov This conformational change disrupts the normal interaction between the P-site tRNA and the ribosome, suggesting a mechanism of action that involves the inhibition of the peptidyl transfer step of protein synthesis. nih.gov The structural effect of bactobolin A on the P-site tRNA is similar to that observed for the antibiotic blasticidin S, despite their different binding sites, indicating a potentially convergent mechanism for inhibiting translation. nih.gov

Coordination and Stabilization Mechanisms at the Binding Site

The binding of bactobolin A at its novel site on the 50S ribosomal subunit is stabilized by a network of specific molecular interactions with the 23S rRNA and is facilitated by a metal ion. nih.gov A crucial component of this interaction is a magnesium ion (Mg²⁺), which acts as a bridge, allowing bactobolin A to interact with the nucleotide A2613 of the 23S rRNA. nih.govnih.gov This coordination involves both the carbonyl oxygen of bactobolin's lactone ring and the hydroxyl group of its enol moiety. nih.gov

Further stabilization is achieved through direct interactions with several other nucleotides of the 23S rRNA. nih.gov The chlorides attached to the lactone ring are coordinated by U2449, A2611, and C2612. nih.gov An additional enol hydroxyl group on the bactobolin molecule is bound by C2085. nih.gov The binding is also reinforced by the amine terminus of the hydroxy-valine portion of bactobolin, which interacts with A2450. nih.gov This intricate network of interactions holds bactobolin in a precise orientation, leading to the direct steric clash with the P-site tRNA. nih.gov Docking studies with bactobolin analogs have further confirmed the importance of the Mg²⁺ ion coordination and van der Waals interactions with the 23S rRNA. nih.gov

Interactive Data Table: Bactobolin A - Ribosomal Binding Interactions

| Interacting Bactobolin Moiety | Ribosomal Component | Type of Interaction | Reference |

| Carbonyl oxygen (lactone ring) & Enol hydroxyl | A2613 (23S rRNA) via Mg²⁺ | Metal ion coordination | nih.gov |

| Enol hydroxyl | C2085 (23S rRNA) | Hydrogen bond | nih.gov |

| Dichloromethyl group chlorides (lactone ring) | U2449, A2611, C2612 (23S rRNA) | Coordination | nih.gov |

| Amine terminus (hydroxy-valine) | A2450 (23S rRNA) | Interaction | nih.gov |

Biosynthetic Pathways and Regulation

Elucidation of the Biosynthetic Gene Cluster

The genetic blueprint for bactobolin (B605904) synthesis is located within a large, hybrid nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) gene cluster. mdpi.comacs.org In the model organism Burkholderia thailandensis E264, this has been identified as the bta gene cluster. acs.orgacs.org

This cluster spans approximately 37 to 44 kilobases (kb) and comprises a series of genes designated btaA through btaU (locus tags BTH_II1222 to BTH_II1242). mdpi.comnih.gov The organization of the bta cluster is highly fragmented, meaning the arrangement of the genes does not follow the typical co-linearity rule often seen in PKS/NRPS systems. acs.org Bioinformatic analysis suggests that many of these genes, specifically btaK through btaS, may be transcribed from a single polycistronic mRNA. acs.org The cluster is notably conserved in the pathogenic species Burkholderia pseudomallei, but key components, particularly the embedded quorum sensing system, are absent in Burkholderia mallei. mdpi.com

The genes within the cluster can be categorized based on their predicted functions, which include the core synthesis of the peptide and polyketide portions, regulation, transport, and tailoring of the final molecule. acs.orgnih.gov

Enzymatic Machinery Involved in Bactobolin Production

The assembly of the bactobolin molecule is a multi-step process catalyzed by a suite of specialized enzymes encoded by the bta cluster. This machinery includes both NRPS and PKS modules that work in concert to construct the core structure from amino acid and acetate-derived precursors. mdpi.comacs.org

Key enzymatic functions have been proposed and, in some cases, confirmed through genetic deletion studies. acs.orgnih.gov The biosynthesis of the unique 3-hydroxy-4,4-dichlorovaline (OH-Cl₂-Val) residue is a critical part of the pathway. acs.org This process involves the stand-alone adenylation (A) domain BtaE activating valine, which is then tethered to the thiolation (T) domain BtaD. nih.govnih.gov The dichlorination is likely performed by BtaC, a non-heme Fe-dependent chlorinase, while hydroxylation of the valine is catalyzed by BtaA. nih.govnih.gov

The peptide backbone is assembled by NRPS enzymes BtaK and BtaN. acs.org BtaK is responsible for generating a di-alanyl thioester, while BtaN incorporates the modified OH-Cl₂-Val residue. acs.orgnih.gov Subsequently, the PKS modules, including BtaO, BtaM, and BtaL, extend the molecule by adding three acetyl units derived from malonyl-CoA. acs.org The final steps involve an aldol (B89426) condensation and a crucial lactonization reaction to form the characteristic bicyclic ring system, a reaction potentially catalyzed by the thioesterase BtaS or the predicted β-lactamase BtaP. acs.orgacs.org

| Gene | Enzyme/Domain | Proposed Function | Reference |

|---|---|---|---|

| btaA | Fe-dependent hydroxylase | Hydroxylation of the valine residue. | acs.orgnih.gov |

| btaC | Fe-dependent chlorinase | Dichlorination of the valine precursor. | acs.orgnih.govnih.gov |

| btaD | Thiolation (T) domain | Active T domain for tethering the valine substrate during modification. | nih.gov |

| btaE | Adenylation (A) domain | Activates valine for biosynthesis. | nih.gov |

| btaK | Nonribosomal Peptide Synthetase (NRPS) | Incorporates alanine (B10760859) residues, capable of adding one or two alanines. | acs.orgnih.gov |

| btaL/M/O | Polyketide Synthase (PKS) | Adds three acetyl units from malonyl-CoA to form the C6-polyketide portion. | acs.org |

| btaN | Nonribosomal Peptide Synthetase (NRPS) | Adds the 3-hydroxy-4,4-dichlorovaline (OH-Cl₂-Val) group. | acs.orgnih.gov |

| btaP / btaS | Predicted β-lactamase / Type II Thioesterase | Catalyzes the final lactone ring formation. | acs.orgacs.org |

| btaU | Fe-dependent hydroxylase | Tailoring enzyme that hydroxylates the C-5 position of the bactobolin skeleton. | acs.orgnih.gov |

Quorum Sensing Regulation of Biosynthesis

The production of bactobolin is not constitutive but is instead tightly controlled by a cell-density-dependent regulatory mechanism known as quorum sensing (QS). acs.orguni-tuebingen.de In B. thailandensis, this regulation is primarily mediated by the BtaI2/BtaR2 QS system, which is encoded within the bta biosynthetic gene cluster itself. mdpi.comfrontiersin.org

The BtaI2 enzyme is an acyl-homoserine lactone (AHL) synthase that produces the signaling molecules N-3-hydroxy-decanoyl-L-homoserine lactone (3OHC₁₀-HSL) and N-3-hydroxy-octanoyl-L-homoserine lactone (3OHC₈-HSL). frontiersin.orgbiorxiv.org As the bacterial population grows, these AHLs accumulate. biorxiv.org Upon reaching a threshold concentration, the AHLs bind to and activate BtaR2, a LuxR-type transcriptional regulator. mdpi.com The activated BtaR2-AHL complex then binds to the promoter regions of the bta biosynthetic genes, switching on their transcription and initiating bactobolin production. mdpi.comnih.gov Consequently, mutants lacking a functional btaR2 gene show no antibiotic activity. mdpi.com

Beyond this local control, bactobolin synthesis is also integrated into a broader regulatory network involving global regulators. mdpi.com The LysR-type transcriptional regulator (LTTR) ScmR acts as a repressor of the bta cluster. mdpi.com Inactivation of the scmR gene leads to a 7- to 13-fold increase in the expression of bta genes. mdpi.com ScmR appears to exert its control by directly repressing btaI2, thereby limiting the production of the AHL signals required for activation. mdpi.com Another regulator, the Major Facilitator Transport Regulator (MftR), also influences the circuit, as its deletion results in a significant upregulation of the bta genes, including btaR2 and btaI2. mdpi.com

Environmental Factors Influencing Production

In addition to genetic regulation, environmental conditions play a significant role in modulating the output of secondary metabolite pathways. For bactobolin, temperature is a key environmental factor that influences its production. mdpi.com

Studies have demonstrated that the production of bactobolin by B. thailandensis is temperature-dependent. nih.gov The yield of bactobolin is significantly higher when the bacterium is cultivated at 30°C compared to 37°C. mdpi.comnih.govresearchgate.net This difference is not due to the thermal instability of the bactobolin molecule itself, but rather to a direct effect on the biosynthetic pathway. nih.gov

The enhanced production at the lower temperature is a result of increased transcription of the bactobolin synthesis genes. nih.gov Using a reporter gene fusion with btaK, a key synthesis gene, researchers observed that transcriptional activity was two- to three-fold higher in cells grown at 30°C than in those grown at 37°C. nih.gov This indicates that temperature acts as a regulatory switch, controlling the expression level of the enzymatic machinery required for bactobolin assembly. nih.gov

Diversity in Bactobolin Biosynthesis and Analog Production by Natural Producers

A notable feature of bactobolin biosynthesis is its inherent flexibility, which allows a single gene cluster to produce a family of structurally related compounds, known as analogs. mdpi.comnih.gov B. thailandensis is known to produce at least eight different bactobolins (A-H). mdpi.com This structural diversity arises from the promiscuity and combinatorial action of several enzymes within the pathway. acs.orgnih.gov

The primary sources of this diversity have been identified through the characterization of various analogs and the study of gene deletion mutants. acs.orgnih.gov These sources are:

Variable Alanine Incorporation : The NRPS machinery, specifically BtaK and BtaN, can incorporate a variable number of alanine residues, leading to analogs with either a di- or tri-peptide chain. acs.orgnih.gov

Differential Chlorination : The chlorinase BtaC can attach either one or two chlorine atoms to the valine precursor, resulting in monochlorinated or dichlorinated bactobolins. acs.org

Selective Hydroxylation : The tailoring hydroxylase BtaU specifically acts on dichlorinated bactobolin substrates to add a hydroxyl group at the C-5 position of the core structure. acs.orgnih.gov This enzyme's specificity means that monochlorinated bactobolins are not hydroxylated at this position. acs.org

This enzymatic promiscuity provides a mechanism for the natural producer to generate a suite of related compounds, potentially broadening the spectrum of biological activity. acs.orgnih.gov

Mechanisms of Bacterial Resistance to Bactobolin

Putative Efflux Pump Mechanisms

In addition to target-site mutations, another significant mechanism of bactobolin (B605904) resistance is the active efflux of the antibiotic from the bacterial cell. This process is mediated by protein complexes known as efflux pumps, which act as cellular pumps to expel toxic substances.

In Chromobacterium species, two distinct Resistance-Nodulation-Division (RND) family efflux pumps have been identified that contribute to bactobolin resistance: CdeAB-OprM and CseAB-OprN. nih.govnih.govbiorxiv.org These tripartite systems span the inner and outer membranes of the bacteria. nih.govbiorxiv.org

The CdeAB-OprM pump has been shown to confer resistance to a broad range of antibiotics, including bactobolin. nih.govbiorxiv.org However, the CseAB-OprN pump demonstrates a high degree of specificity for bactobolin. nih.govbiorxiv.orgasm.org The genes for the CseAB-OprN system are transcriptionally induced in the presence of sublethal concentrations of bactobolin, leading to increased resistance. nih.gov This induction is highly sensitive and specific to bactobolin. nih.gov Interestingly, the cseAB-oprN gene cluster is found in non-pathogenic Chromobacterium subtsugae strains, whereas the more broadly acting cdeAB-oprM genes are more widely distributed among the genus. nih.gov

Table 2: Efflux Pumps Involved in Bactobolin Resistance in Chromobacterium Species

| Efflux Pump System | Specificity | Distribution | Induction | Reference |

|---|---|---|---|---|

| CdeAB-OprM | Broad-spectrum (including bactobolin) | Widely distributed in Chromobacterium genus | - | nih.govbiorxiv.org |

| CseAB-OprN | Highly specific for bactobolin | Limited to non-pathogenic C. subtsugae strains | Induced by sublethal concentrations of bactobolin | nih.govbiorxiv.orgasm.org |

Evolutionary Implications of Resistance Development

The development of antibiotic resistance is an evolutionary process driven by selective pressure. In natural environments, bacteria are often exposed to low, sublethal concentrations of antibiotics produced by competing microbes. microbiologyresearch.orgbiorxiv.org This low-level exposure can play a crucial role in the evolution of resistance. microbiologyresearch.org

Exposure to sublethal doses of antibiotics can upregulate intrinsic resistance mechanisms, such as efflux pumps. microbiologyresearch.orgbiorxiv.org For instance, the presence of low concentrations of bactobolin can induce the expression of the specific CseAB-OprN efflux pump in C. subtsugae, allowing it to survive in the presence of the antibiotic-producing Burkholderia thailandensis. nih.govbiorxiv.org This survival in the face of low-level antibiotic pressure can facilitate the subsequent acquisition of more robust resistance mechanisms, such as target-site mutations. microbiologyresearch.org

Therefore, the evolution of bactobolin resistance likely follows a stepwise path. Initial survival may be mediated by the induction of efflux pumps, which provides a temporary defensive advantage. This allows the bacterial population to persist and accumulate mutations, eventually leading to the selection of highly resistant variants with altered ribosomal targets. This interplay between intrinsic and acquired resistance mechanisms highlights the complex evolutionary dynamics of antibiotic resistance in microbial communities. microbiologyresearch.org

Synthetic Endeavors and Analog Development

Early Synthetic Approaches to Bactobolin (B605904)

The initial forays into the total synthesis of bactobolin laid the groundwork for future analog development, tackling the molecule's dense stereochemistry and functionality.

Racemic Total Synthesis Strategies

The first total synthesis of bactobolin was accomplished by the Weinreb group. This landmark achievement was not enantiospecific but rather a diastereoselective synthesis that produced a racemic mixture of the natural product. A key feature of this strategy was the construction of a bridged α-keto lactone intermediate, which served as a common precursor for both bactobolin and the related natural product, actinobolin (B13748429). researchgate.nettandfonline.commedkoo.com

The synthesis commenced with an intramolecular ene reaction catalyzed by tin(IV) chloride (SnCl4) to form the crucial bridged lactone system. researchgate.net A significant challenge was the stereoselective introduction of the dichloromethyl group at the C-3 position. This was overcome by employing an organocerium reagent, generated from dichloromethyllithium (LiCHCl₂) and cerium(III) chloride (CeCl₃), which added to a ketone precursor with high diastereoselectivity. tandfonline.com Another pivotal step was an unprecedented intramolecular C-acylation of an enolate to construct the final bicyclic enol lactone core of bactobolin. researchgate.nettandfonline.com

Enantiospecific Total Synthesis Routes

A significant advancement in bactobolin synthesis was the development of an enantiospecific route by the Švenda group in 2020. bikaken.or.jp This approach utilized a chiral pool strategy, starting from the readily available (-)-quinic acid to control the absolute stereochemistry of the final product, yielding (-)-bactobolin A. bikaken.or.jp

Key transformations in this elegant synthesis include:

A vinylogous Mukaiyama aldol (B89426) reaction to install the dichloromethyl-bearing stereocenter. bikaken.or.jp

A highly diastereoselective rhodium(II)-catalyzed C-H amination reaction to establish the correct configuration of the axial amine at the C-4 position. bikaken.or.jp

An intramolecular alkoxycarbonylation to forge the bicyclic lactone framework, a strategy also explored in Weinreb's earlier work. bikaken.or.jp

This synthesis was notable for its efficiency and reliance on substrate-controlled stereoselection for all newly formed chiral centers. bikaken.or.jp

Rational Design and Synthesis of Bactobolin Analogs

With synthetic routes established, researchers have turned their attention to modifying the bactobolin scaffold to probe the roles of its various functional groups and stereocenters in its biological activity.

Structure-Activity Relationship (SAR) Studies of Core Modifications

Modifications to the core bicyclic structure of bactobolin have revealed critical insights into its mechanism of action.

One area of focus has been the C-3 position . Semisynthetic studies involving the transformation of the dichloromethyl group have demonstrated its crucial role in the compound's bioactivity. Derivatives where this group was converted to a hydroxymethyl, carboxylic acid, or was involved in the formation of a fused azetidine (B1206935) ring were all found to be less active than the parent bactobolin, indicating that the dichloromethyl moiety is vital for potent antibacterial effects. researchgate.netnih.gov

The hydroxyl groups on the core have also been targets for modification. A series of bactobolin glucosides were synthesized, with a glucose moiety attached at either the C-5 or C-6 hydroxyl groups. researchgate.nettandfonline.comresearchgate.net Biological evaluation of these glycosylated analogs showed a significant decrease in both antimicrobial activity and cytotoxicity compared to bactobolin itself. tandfonline.com This suggests that the free hydroxyl groups are important components for the molecule's biological activity.

Table 1: Biological Activity of Bactobolin Core Analogs

| Modification | Target Position | Resulting Activity | Implication |

|---|---|---|---|

| Radical reduction/azetidine formation | C-3 | Less active than bactobolin | Dichloromethyl group is critical for activity. nih.gov |

| Glycosylation (α/β-D-glucopyranosyl) | C-5 | Lowered antimicrobial and cytotoxic activity | Free hydroxyl at C-5 is important for activity. tandfonline.com |

| Glycosylation (β-D-glucopyranosyl) | C-6 | Lowered antimicrobial and cytotoxic activity | Free hydroxyl at C-6 is important for activity. tandfonline.com |

Stereochemical Modifications and Their Biological Implications

The dense stereochemistry of bactobolin, with its multiple contiguous chiral centers, presents another avenue for analog design. While extensive biological data on synthetic stereoisomers is limited, computational studies have provided compelling hypotheses about their potential interactions.

Docking studies have been performed on unnatural isomers such as the C-4 epimer and the C-4/C-6 diastereomer of bactobolin A. These in silico models predict that these stereoisomers bind to the bacterial 23S rRNA—a component of the ribosome—in a manner distinct from the natural product. For instance, the models suggest that the alanine (B10760859) side chain in these analogs points toward a different, more open space within the ribosomal binding pocket. This altered binding mode suggests that these stereochemical analogs may possess divergent biological properties and could serve as valuable chemical probes for further investigating the bactobolin-ribosome interaction.

Novel Methodologies in Bactobolin Synthesis

The complex architecture of bactobolin, characterized by five contiguous stereocenters and a dense array of functional groups, presents a formidable challenge to synthetic chemists. muni.cz In response, researchers have developed several novel and elegant methodologies to construct the core bicyclic scaffold and its analogs, moving beyond classical approaches to improve efficiency, stereocontrol, and flexibility for analog development.

Sulfamate-Tethered Aza-Wacker Cyclization

A significant innovation in the synthesis of bactobolin and its analogs is the application of a sulfamate-tethered aza-Wacker cyclization. hhs.govnih.gov This strategy is a cornerstone of research focused on developing powerful new methods for the site-selective amination of alkenes. hhs.gov The tethered nature of the reaction frees the chemist from the constraint of needing a pre-existing carbon-nitrogen bond to forge a new one. hhs.gov

The general approach involves transforming a precursor derived from D-(-)-quinic acid into an allylic alcohol, which is then converted to a sulfamate (B1201201). nih.govresearchgate.net This sulfamate-containing substrate undergoes a palladium-catalyzed intramolecular oxidative cyclization to form a key cyclic sulfamidate intermediate. hhs.govnih.gov This aza-Wacker reaction has shown promise for producing tricyclic intermediates essential for the synthesis of Bactobolin A and its analogs, with optimization of reaction conditions leading to improved yields and stereochemical outcomes. evitachem.com For instance, the cyclization can furnish key synthons that, after a subsequent Tsuji-Wacker ketone synthesis, yield a tricyclic intermediate poised for elaboration into C4-epi-Bactobolin A. nih.gov

Table 1: Key Features of the Sulfamate-Tethered Aza-Wacker Cyclization in Bactobolin Synthesis

| Feature | Description | Source(s) |

| Core Reaction | Palladium(II)-catalyzed intramolecular oxidative amination of an alkene using a tethered sulfamate nucleophile. | hhs.govrsc.org |

| Strategic Goal | To stereoselectively install the nitrogen functionality at the C4 position of the bactobolin core. | nih.gov |

| Key Intermediate | Furnishes key tricyclic sulfamidate-containing synthons. | nih.govnih.gov |

| Starting Material | Commonly derived from D-(-)-quinic acid, a commercially available chiral pool starting material. | nih.govnih.govevitachem.com |

| Application | Primarily used in the development of synthetic routes towards analogs of Bactobolin A, such as C4-epi-Bactobolin A. | nih.govnih.govdntb.gov.ua |

| Potential Outcome | Provides access to novel antibacterial compounds and tools for fundamental studies of the bacterial ribosome. | hhs.govnih.gov |

Other Innovative Synthetic Transformations

Key transformations in this synthesis include:

Stereoselective Vinylogous Aldol Reaction : To introduce the distinctive dichloromethyl group, a vinylogous Mukaiyama-type aldol reaction was employed. organicchemistry.euyoutube.com The reaction between a silyl (B83357) enol ether derived from a quinic acid precursor and dichloroacetone, activated by a Lewis acid like titanium tetrachloride, proceeded with high diastereoselectivity (7:1). organicchemistry.euyoutube.com The stereochemical outcome was found to be critically dependent on the protecting groups on the substrate. youtube.com

Rhodium(II)-Catalyzed C-H Amination : The axial amine at the C4 position was installed via a completely diastereoselective intramolecular C-H amination. organicchemistry.euresearchgate.net Using chemistry developed by Du Bois, a tertiary alcohol was first converted to a carbamate, which then underwent a rhodium-catalyzed cyclization to form the desired oxazolidinone ring with high stereocontrol. evitachem.comyoutube.com

Intramolecular Alkoxycarbonylation / Lactone Formation : The final bicyclic core of bactobolin was constructed through an intramolecular alkoxycarbonylation. organicchemistry.euresearchgate.net The oxazolidinone was activated, and subsequent treatment with a base like sodium hydride induced enolization of the ketone and attack at the activated carbonyl, forming the δ-lactone ring in a single flask after deprotection. muni.czorganicchemistry.euyoutube.com

Another innovative method employed in the synthesis of bactobolin analogs is the Mitsunobu reaction . rsc.org This reaction provides a reliable method for forming C-N bonds and has been utilized to create synthetic intermediates for various bactobolin analogs. These analogs are valuable as potential antimicrobial agents and as tools for investigating the structure and function of the bacterial ribosome. rsc.org

Table 2: Summary of Other Innovative Synthetic Transformations

| Transformation | Description | Key Reagents/Catalysts | Source(s) |

| Vinylogous Mukaiyama Aldol Reaction | Diastereoselective introduction of the dichloromethyl substituent onto the cyclohexanone (B45756) ring precursor. | Titanium tetrachloride (TiCl₄) | organicchemistry.euyoutube.com |

| Rhodium(II)-Catalyzed C-H Amination | Stereospecific formation of the C4-N bond to create a key oxazolidinone intermediate, setting the configuration of the axial amine. | Rhodium(II) catalyst (e.g., Rh₂(esp)₂) | evitachem.comorganicchemistry.euyoutube.com |

| Intramolecular Alkoxycarbonylation/Lactonization | Construction of the bicyclic δ-lactone framework via cyclization of a ketone enolate onto an activated oxazolidinone. | Sodium hydride (NaH), 2-nitrobenzenesulfonyl chloride | organicchemistry.euyoutube.com |

| Mitsunobu Reaction | Formation of C-N bonds to assemble key intermediates for the synthesis of various bactobolin analogs. | Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD) | rsc.org |

Advanced Research Methodologies and Future Directions

Application of Omics Technologies in Biosynthesis Studies

Omics technologies, including genomics, transcriptomics, and metabolomics, have revolutionized the study of natural product biosynthesis. These approaches provide a holistic view of the cellular processes involved in the production of complex molecules like bactobolin (B605904).

The production of microbial secondary metabolites, such as bactobolin, is encoded within biosynthetic gene clusters (BGCs). researchgate.net Genome mining has become a crucial strategy for identifying these BGCs. researchgate.net In Burkholderia thailandensis, the producing organism of bactobolin, genomic analysis has successfully identified the bactobolin biosynthetic gene cluster. researchgate.netfrontiersin.org This has been instrumental in understanding the genetic blueprint for its synthesis.

Transcriptomic analyses, which study the complete set of RNA transcripts, further elucidate how these gene clusters are regulated. For instance, studies have shown that quorum sensing, a cell-to-cell communication system, can activate the production of bactobolin. researchgate.net Specifically, the BtaR2-BtaI2 quorum-sensing system is implicated in its regulation, highlighting its importance in interspecies competition. inrs.ca Furthermore, whole transcriptome sequencing (WTS), or RNA-seq, allows for the precise identification of gene expression levels, providing insights into the regulatory networks controlling bactobolin biosynthesis. bostongene.com Transcriptome analysis of B. pseudomallei has revealed that a LysR-type transcriptional regulator (LTTR) influences the expression of genes involved in bactobolin synthesis, among other secondary metabolites. frontiersin.org This demonstrates the complex regulatory layers that govern the production of this antibiotic.

| Technology | Application in Bactobolin Research | Key Findings |

| Genomics | Identification of the bactobolin biosynthetic gene cluster (BGC) in Burkholderia species. | The genetic blueprint for bactobolin synthesis is contained within a specific BGC. researchgate.netfrontiersin.org |

| Transcriptomics | Analysis of gene expression to understand the regulation of the bactobolin BGC. | Quorum sensing systems and transcriptional regulators like LTTRs control the expression of bactobolin synthesis genes. researchgate.netfrontiersin.orginrs.ca |

Metabolomics, the large-scale study of small molecules or metabolites within cells, provides a direct functional readout of cellular activity. ajgreenchem.com Untargeted metabolomics has been employed to isolate and identify antifungal molecules produced by bacteria, a technique applicable to the study of bactobolin. researchgate.net In the context of Burkholderia thailandensis, metabolomic profiling can be used to track the production of bactobolin and its analogs under different growth conditions. nih.gov

For instance, studies combining metabolomics with transcriptomics have shown that exposure to sub-inhibitory concentrations of antibiotics like trimethoprim (B1683648) can induce the production of secondary metabolites, including those from the bactobolin pathway. nih.gov This highlights the role of environmental cues in triggering bactobolin synthesis. Metabolomics analysis, often utilizing techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), allows for the comprehensive identification and quantification of metabolites, providing a detailed picture of the metabolic state of the producing organism. ajgreenchem.comfrontlinegenomics.com

| Technique | Application in Bactobolin Research | Insights Gained |

| Untargeted Metabolomics | Comprehensive analysis of all measurable metabolites in a biological sample. | Identification of bactobolin and its analogs, and understanding the metabolic shifts associated with its production. researchgate.netnih.gov |

| Targeted Metabolomics | Identification and quantification of a specific set of known metabolites. | Precise measurement of bactobolin levels in response to specific stimuli or genetic modifications. frontlinegenomics.com |

| LC-MS/GC-MS | Analytical chemistry techniques used to separate, identify, and quantify chemical components. | Crucial for the detection and structural elucidation of bactobolin and related compounds in complex biological mixtures. ajgreenchem.comfrontlinegenomics.com |

Genomics and Transcriptomics for Gene Cluster Analysis

Computational Modeling and Docking Studies

Computational approaches are increasingly vital in modern drug discovery and development, offering predictive insights into molecular interactions and biological effects.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method has been instrumental in understanding how bactobolin interacts with its target, the bacterial ribosome. researchgate.net Specifically, bactobolin is known to bind to the L2 protein of the 50S ribosomal subunit. researchgate.net Docking studies can model this interaction at an atomic level, helping to explain the compound's potent antibiotic activity. uokerbala.edu.iqnih.gov

These in silico methods allow for the rapid screening of large compound libraries to identify potential new antibiotics with similar mechanisms of action. mdpi.com By predicting the binding affinity and mode of interaction, computational models can prioritize compounds for experimental testing, thereby accelerating the drug discovery process. mdpi.comembopress.org The use of homology modeling can further aid these studies by generating three-dimensional structures of target proteins when experimental structures are unavailable. chemrxiv.org

Understanding the metabolic interplay between a pathogen and its host is crucial for developing effective antimicrobial therapies. In silico models of metabolism can simulate the complex biochemical interactions that occur during an infection. ox.ac.uk For pathogens like Burkholderia pseudomallei, which produces bactobolin, these models can predict how the bacterium utilizes host nutrients to survive and proliferate. nih.gov

By integrating multi-omics data, such as transcriptomics and metabolomics, into genome-scale metabolic models, researchers can gain a systems-level understanding of infection. ox.ac.uk This approach can reveal metabolic vulnerabilities in the pathogen that could be targeted by new drugs. ox.ac.uknih.gov For example, these models can predict how bactobolin might affect not only the pathogen's metabolism but also the host's metabolic response to infection. researchgate.net Such insights are critical for designing therapies that are both effective against the pathogen and minimally harmful to the host.

Predictive Analysis of Ligand-Target Interactions

Strategies for Overcoming Bacterial Resistance

The emergence of bacterial resistance to antibiotics is a major global health threat. news-medical.net Developing strategies to overcome this resistance is a key area of research. For bactobolin, understanding the mechanisms of resistance is the first step. While bactobolin itself has a unique target, resistance can still emerge. researchgate.net

One strategy to combat resistance is the use of combination therapies, where an antibiotic is paired with another compound that can overcome resistance mechanisms. frontiersin.org This could include inhibitors of efflux pumps, which are proteins that can expel antibiotics from the bacterial cell. news-medical.net Another approach is the development of prodrugs, which are inactive compounds that are converted into the active antibiotic inside the bacterial cell. mdpi.com This can help to bypass resistance mechanisms that prevent the drug from reaching its target. Furthermore, exploring novel drug delivery systems can enhance the efficacy of antibiotics and reduce the likelihood of resistance developing. news-medical.net Phage therapy, the use of viruses that infect bacteria, is also being investigated as a potential way to treat infections caused by antibiotic-resistant bacteria. nih.gov

Development of Bactobolin as a Research Tool for Ribosome Studies

Bactobolin hydrochloride has emerged as a significant research tool for elucidating the intricacies of ribosomal function and the mechanisms of protein synthesis. Its utility stems from its unique interaction with the bacterial ribosome, providing insights that are distinct from those offered by other ribosome-targeting antibiotics.

Crystallographic studies have been pivotal in defining bactobolin's role in ribosome research. A 3.4-Å-resolution crystal structure of bactobolin A bound to the 70S ribosome–tRNA complex revealed that the antibiotic binds to a previously unidentified site within the 50S subunit. nih.govrcsb.org This novel binding site is located in a cleft between the 23S rRNA and the P-site tRNA. researchgate.net Specifically, bactobolin's binding is primarily coordinated by helix 73 of the 23S rRNA and stabilized by interactions involving a magnesium ion, which facilitates contact with nucleotide A2613. nih.gov Further stabilization occurs through interactions with nucleotides U2449, A2611, C2612, and A2450. nih.gov

The mechanism of action involves the inhibition of protein synthesis. By binding to this unique site, bactobolin displaces the tRNA bound at the peptidyl (P) site, which effectively halts the process of translation. nih.govrcsb.org This mode of action is similar to that of blasticidin S, another protein synthesis inhibitor, yet bactobolin achieves this from a completely different binding location. nih.govrcsb.org This distinction makes bactobolin an invaluable tool for comparative studies on ribosomal dynamics and antibiotic action.

The uniqueness of bactobolin's binding site means that bacterial mutants resistant to it remain susceptible to other known ribosome inhibitors, highlighting its potential as a model compound for developing new antibiotics that can circumvent existing resistance mechanisms. nih.govevitachem.com Furthermore, the development of synthetic analogs of bactobolin offers the potential to create molecular probes to investigate different regions of the 23S rRNA and the ribosomal L2 protein, which is an uncommon target for antibiotics. researchgate.netnih.gov Docking studies with synthetic isomers, such as the C4 epimer of Bactobolin A, show that these analogs can interact with different residues of the 23S rRNA, suggesting they could serve as valuable tools for fundamental studies of the bacterial translational machinery. researchgate.netnih.gov

| Feature | Description | Source |

| Binding Site | A novel site on the 50S ribosomal subunit, distinct from other known antibiotics. nih.govrcsb.org | nih.gov, rcsb.org |

| Mechanism | Inhibits protein synthesis by displacing P-site tRNA. nih.gov | nih.gov |

| Key Interactions | Coordinated by helix 73, A2613, U2449, A2611, C2612, and A2450 of the 23S rRNA. nih.gov | nih.gov |

| Research Utility | Serves as a model for studying ribosomal function, protein synthesis, and antibiotic resistance. evitachem.comsmolecule.com | evitachem.com, smolecule.com |

| Analog Potential | Synthetic analogs can be used as probes to study different regions of the ribosome. researchgate.netnih.gov | nih.gov, researchgate.net |

Unexplored Biological Activities and Therapeutic Potential

While bactobolin is primarily recognized for its potent antibacterial properties, its biological activity profile suggests potential for broader therapeutic applications, although these remain largely unexplored. The compound's marked cytotoxicity against eukaryotic cells has historically been a significant barrier to its clinical development. nih.govnih.gov This cytotoxicity is hypothesized to result from binding to the L8e homolog of the eukaryotic ribosome, mirroring its action on the bacterial L2 protein. researchgate.netnih.gov

Despite the cytotoxicity challenge, bactobolin's fundamental mechanism of inhibiting protein synthesis by binding to the ribosome makes it a compound of interest for cancer research. evitachem.com The disruption of protein synthesis is a validated strategy in oncology, and bactobolin's unique ribosomal binding site could potentially be exploited to target cancer cells. Further research into structure-activity relationships is necessary to design analogs with improved selectivity for bacterial or cancerous cells over healthy eukaryotic cells. muni.cz The goal would be to modulate the structure to reduce broad eukaryotic ribosome inhibition while retaining or enhancing its activity against specific targets. muni.cz

The discovery of naturally occurring analogs, such as acybolins, which are produced by the same bacterial biosynthetic gene cluster, opens another avenue for investigation. researchgate.net Acybolins are active against bactobolin-resistant bacteria, suggesting they may have a different molecular target or mechanism of action. researchgate.net These related compounds could possess distinct biological activities and therapeutic profiles that warrant further study. Moreover, the existence of these analogs demonstrates nature's ability to produce structural variations that could inspire the semi-synthesis or total synthesis of novel derivatives with potentially new and unexplored therapeutic applications, including antiviral or immunomodulatory activities. nih.govmuni.cz

Biofilm Inhibition Research

Bacterial biofilms represent a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. frontiersin.org Research into compounds that can inhibit or disrupt biofilm formation is therefore of critical importance. While direct, extensive studies on bactobolin hydrochloride as a biofilm inhibitor are not widely published, related research provides a context for its potential in this area.

The production of bactobolin in Burkholderia thailandensis is linked to quorum sensing (QS), a cell-to-cell communication system that is a known regulator of biofilm formation in many bacterial species. mdpi.comasm.org Studies have shown that the disruption of genes within the bactobolin biosynthetic gene cluster can affect phenotypes related to bacterial community behavior. For instance, the deletion of the btaR1 gene in B. thailandensis was found to impact biofilm formation. researchgate.net This genetic link between bactobolin production and biofilm regulation suggests that the compound or its regulatory network could be a target for anti-biofilm strategies.

Furthermore, quorum sensing mechanisms are directly associated with the production of various natural products with antibiotic activities, including bactobolin. mdpi.com Given that inhibiting QS is a recognized strategy for preventing biofilm formation and reducing virulence, the pathways controlling bactobolin could be targeted. frontiersin.org While research has explored repurposing other compounds to inhibit biofilm formation in B. thailandensis, the intrinsic connection between bactobolin's biosynthesis and biofilm-related regulatory networks suggests that bactobolin itself, or its derivatives, could be investigated for direct anti-biofilm activity. researchgate.netacs.org

Comparative Studies with Related Natural Products

Understanding the activity of bactobolin is enhanced by comparing it with structurally or functionally related natural products. These comparisons provide valuable insights into structure-activity relationships, mechanisms of action, and potential avenues for analog development.

Actinobolin (B13748429) is a closely related natural product, belonging to the same family of compounds. researchgate.net Early biochemical studies were often conducted in parallel for both actinobolin and bactobolin, investigating their similar effects on protein synthesis. muni.cz While structurally similar, subtle differences in their chemical makeup can lead to variations in their biological potency and specificity, making comparative analysis a useful tool for understanding which structural motifs are critical for activity.

Blasticidin S offers a functional comparison. Although structurally unrelated to bactobolin, it exhibits a similar mechanism of inhibiting protein synthesis by displacing the P-site tRNA. nih.govrcsb.org However, Blasticidin S binds to a different site on the ribosome to achieve this effect. nih.govrcsb.org This convergent evolution of function from different structural scaffolds and binding sites makes the pair an excellent case study for understanding the dynamic nature of the ribosome and the multiple ways it can be inhibited.

Acybolins are another important comparative group as they are congeners of bactobolin, produced from the same biosynthetic pathway. researchgate.netuni-tuebingen.de Intriguingly, acybolins have demonstrated activity against bactobolin-resistant strains of Bacillus subtilis. researchgate.net This suggests that acybolins may act as prodrugs or possess a different molecular target altogether. researchgate.net Studying their activity in parallel with bactobolin could uncover novel biological pathways or resistance circumvention strategies.

Finally, synthetic analogs and isomers of bactobolin provide a basis for controlled comparative studies. Docking studies of the C4 epimer and a C4/C6 diastereomer of Bactobolin A indicate that these isomers interact with different residues of the 23S rRNA compared to the natural product. researchgate.netnih.gov This suggests that they could have divergent biological properties and serve as tool compounds to probe the fundamental biology of the bacterial ribosome. nih.gov

| Compound | Relationship to Bactobolin | Key Comparative Insight | Source |

| Actinobolin | Structural analog | Elucidates structure-activity relationships within the same compound family. | researchgate.net, muni.cz |

| Blasticidin S | Functional analog (mechanistic) | Demonstrates convergent evolution of P-site tRNA displacement from a distinct binding site. | nih.gov, rcsb.org |

| Acybolins | Biosynthetic congeners | Suggests alternative mechanisms or targets, as they are active against bactobolin-resistant strains. | researchgate.net |

| Synthetic Isomers | Controlled structural variants | Show how stereochemical changes can alter ribosomal interactions, providing tools for ribosome research. | nih.gov, researchgate.net |

Q & A

Q. What are the established mechanisms of action and cellular targets of bactobolin hydrochloride, and how can researchers validate these targets experimentally?

Bactobolin hydrochloride is a secondary metabolite produced by Burkholderia thailandensis and exhibits antibiotic activity by targeting bacterial ribosomes, inhibiting protein synthesis. To validate its cellular targets, researchers should:

- Use ribosomal profiling assays to identify binding sites on bacterial ribosomes .

- Perform competitive inhibition experiments with known ribosomal inhibitors to confirm specificity.

- Validate target engagement via cryo-EM or X-ray crystallography to visualize molecular interactions.

For eukaryotic systems (e.g., cancer cell lines), conduct transcriptomic and proteomic analyses to identify off-target effects and secondary pathways influenced by bactobolin .

Q. How should bioassays be designed to assess bactobolin hydrochloride’s antibacterial activity while ensuring reproducibility?

- Standardize bacterial strains : Use Chromobacterium subtsugaensis as a biosensor due to its sensitivity to bactobolin .

- Dose-response curves : Include sublethal concentrations (e.g., 10–100 nM) to study efflux pump induction dynamics .

- Control for efflux activity : Compare wild-type and efflux pump knockout strains (e.g., ΔCseAB-OprN) to isolate resistance mechanisms .

- Replicate assays in triplicate and report IC50 values with 95% confidence intervals. Detailed protocols should follow guidelines for experimental rigor, as outlined in academic reporting standards .

Q. What are the critical handling and stability considerations for bactobolin hydrochloride in experimental setups?

- Storage : Prepare stock solutions in anhydrous DMSO, aliquot into tightly sealed vials, and store at -80°C. Avoid freeze-thaw cycles .

- Stability testing : Use HPLC or LC-MS to monitor degradation under varying pH and temperature conditions.

- In-use stability : For cell culture studies, confirm activity after 24-hour exposure by comparing fresh and pre-incubated solutions .

Advanced Research Questions

Q. How can researchers resolve contradictions in studies reporting bactobolin’s resistance mechanisms?

Contradictions often arise from differences in efflux pump specificity across bacterial species. To address this:

- Comparative genomics : Analyze efflux pump homologs (e.g., CseAB-OprN vs. CdeAB-OprM) in resistant and susceptible strains .

- Functional assays : Use heterologous expression systems (e.g., E. coli with cloned CseAB-OprN) to test pump specificity .

- Substrate competition assays : Co-administer bactobolin with other antibiotics (e.g., erythromycin) to identify shared efflux pathways .

Q. What methodologies are recommended for analyzing bactobolin’s role in interspecies competition models?

- Co-culture systems : Co-culture B. thailandensis (producer) with C. subtsugaensis (sensor) in nutrient-limited media to mimic natural competition .

- Time-lapse microscopy : Track bacterial survival and efflux pump gene expression (e.g., GFP reporters for CseAB-OprN promoters) .

- Metabolomic profiling : Quantify bactobolin secretion dynamics using LC-MS and correlate with competitor viability .

Q. How can researchers evaluate the specificity of efflux pumps implicated in bactobolin resistance?

- CRISPR-Cas9 knockouts : Generate CseAB-OprN and CdeAB-OprM deletion mutants and compare MIC values .

- Substrate profiling : Test pump activity against structurally related compounds (e.g., macrolides, β-lactams) using ethidium bromide accumulation assays .

- Transcriptional analysis : Perform RNA-seq to identify pump regulators induced by sublethal bactobolin concentrations .

Data Presentation and Validation

- Tables : Include dose-response data (IC50, Hill slopes) and efflux pump expression levels (fold change) .

- Statistical rigor : Use ANOVA with post-hoc tests for multi-group comparisons and report effect sizes .

- Reproducibility : Deposit raw data (e.g., sequencing reads, chromatograms) in public repositories like NCBI or Zenodo .

For methodological conflicts, consult multi-disciplinary experts to identify confounding variables (e.g., pH, temperature) and refine experimental designs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.